molecular formula C7H13N3 B1287007 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine

3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine

Cat. No.: B1287007
M. Wt: 139.2 g/mol
InChI Key: HOUTVHLOCNCWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that features a fused benzene and imidazole ring structure. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of nanocrystalline magnesium oxide as a solid base catalyst has been reported to be effective in the preparation of 2-substituted benzimidazoles .

Chemical Reactions Analysis

Types of Reactions: 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid, while reduction can produce 2-aminobenzimidazole .

Scientific Research Applications

3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.2 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H13N3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2,(H3,8,9,10)

InChI Key

HOUTVHLOCNCWPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC(=N2)N

Origin of Product

United States

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